molecular formula C13H17NO3 B1336764 3-(2-Morpholin-4-ylethoxy)benzaldehyde CAS No. 81068-26-0

3-(2-Morpholin-4-ylethoxy)benzaldehyde

Cat. No.: B1336764
CAS No.: 81068-26-0
M. Wt: 235.28 g/mol
InChI Key: VIMFODQAJMSULN-UHFFFAOYSA-N
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Description

3-(2-Morpholin-4-ylethoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : 3-(2-Morpholin-4-ylethoxy)benzaldehyde has been utilized in the synthesis of various novel compounds, such as 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes. These compounds have demonstrated potential in exhibiting calcium channel-blocking activity (Nitta, Takimoto, & Ueda, 1992).

  • Electrochemical and Aggregation Properties : Studies on the electrochemical and aggregation properties of dendritic axially morpholine-disubstituted silicon phthalocyanine and mono-substituted subphthalocyanine have used [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, a derivative of this compound. These studies help in understanding the behavior of such compounds in different solvents and their potential applications (Bıyıklıoğlu, 2015).

  • Catalytic Abilities in Organic Synthesis : The compound has been investigated for its role in catalyzing organic reactions, such as the asymmetric addition of diethylzinc to benzaldehyde, highlighting its potential in asymmetric synthesis (Dave & Sasaki, 2006).

  • Synthesis of Mannich Bases : this compound has been utilized in the synthesis of Mannich bases, which are useful intermediates in organic chemistry and pharmaceuticals. The structural and spectral analysis of such bases provides insights into their chemical properties and potential applications (Franklin et al., 2011).

Potential Biological Applications

  • Anticancer Agents : The water-soluble derivatives of phthalocyanines, where this compound is used as a substituent, have shown promising results as potential anticancer agents. Their ability to interact with DNA and inhibit topoisomerase I enzyme underscores their potential in cancer therapy (Barut, Sofuoğlu, Bıyıklıoğlu, & Özel, 2016).

  • been evaluated for their antimalarial and antiproliferative activities. These compounds have demonstrated moderate to excellent activities against specific malaria strains and leukemia-derived cell lines, highlighting their potential as therapeutic agents (Jarrahpour et al., 2015).
  • DNA and Protein Binding Studies : Research on paracetamol derivatives synthesized from this compound has explored their interactions with CT-DNA and BSA (bovine serum albumin). These studies are crucial for understanding the drug-DNA and drug-protein interactions, which are fundamental in drug design and development (Raj, 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to handle it with appropriate safety measures, including wearing suitable protective clothing and eye/face protection .

Properties

IUPAC Name

3-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14/h1-3,10-11H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMFODQAJMSULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428203
Record name 3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81068-26-0
Record name 3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-Hydroxybenzaldehyde (3.05 g, 24.97 mmol) in acetonitrile (15 ml) was added K2CO3 (7.6 g), followed by N-(2-chloroethyl)morpholine hydrochloride (4.65 g). The reaction mixture was stirred at room temperature for 30 minutes, then at reflux overnight. Additional N-(2-chloroethyl)morpholine hydrochloride (0.93 g) and K2CO3 (0.7 g) were added and the mixture was refluxed for an additional 6 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate was concentrated in vacuo. The residue was partitioned between water and chloroform, the layers were separated and the aqueous layer was extracted with chloroform (2×75 ml). The organic layers were combined, washed with brine, dried over MgSO4, filtered and stripped to afford 7.3 g of 3-[2-(4-morpholinyl)ethoxy]benzaldehyde, as an amber liquid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Three
Name
Quantity
0.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-Hydroxybenzaldehyde (3.05 g, 24.97 mmol) in acetonitrile (15 ml) was added K2CO3 (7.6 g), followed by N-(2-chloroethyl)morpholine hydrochloride (4.65 g). The reaction mixture was stirred at room temperature for 30 minutes, then at reflux overnight. Additional N-(2-chloroethyl)morpholine hydrochloride (0.93 g) and K2 CO3 (0.7 g) were added and the mixture was refluxed for an additional 6 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate was concentrated in vacuo. The residue was partitioned between water and chloroform, the layers were separated and the aqueous layer was extracted with chloroform (2×75 ml). The organic layers were combined, washed with brine, dried over MgSO4, filtered and stripped to afford 7.3 g of 3-[2-(4-morpholinyl)ethoxy]benzaldehyde, as an amber liquid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Three
[Compound]
Name
CO3
Quantity
0.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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